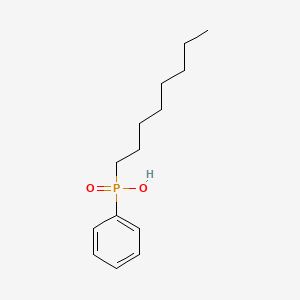

octyl(phenyl)phosphinic acid

Description

Significance of Organophosphorus Acids in Advanced Chemical Systems

Organophosphorus acids, a class of compounds characterized by a phosphorus atom bonded to oxygen and organic groups, are integral to numerous advanced chemical systems. wikipedia.orgmdpi.com Their applications are diverse, ranging from roles as pesticides and insecticides to key components in the manufacturing of plastics, solvents, and flame retardants. mdpi.comnih.govresearchgate.net In the realm of materials chemistry, the ability of phosphinic acids to coordinate with a wide variety of metal ions allows for their use in creating coordination polymers, modifying surfaces, and synthesizing nanoparticles. researchgate.net

The utility of these acids is largely due to their structural versatility and tunable properties. mdpi.comresearchgate.net Organophosphorus compounds are particularly prominent in hydrometallurgy, where they function as highly efficient extractants for metal ions. mdpi.com Their ability to form stable complexes with metals facilitates the separation and purification of elements, a critical process in nuclear waste treatment and the recovery of valuable metals. mdpi.compnnl.govbeilstein-journals.org The chemical nature of the substituents on the phosphorus atom can be modified to alter the ligand's affinity for specific metals, a principle guided by theories such as Hard and Soft Acids and Bases (HSAB). mdpi.com This adaptability makes organophosphorus acids, including phosphonic and phosphinic acids, foundational components in the development of targeted separation technologies and functional materials. beilstein-journals.orgmdpi.com

Evolution of Research Trajectories for Phosphinic Acid Derivatives

Research into phosphinic acid derivatives has evolved significantly, expanding from fundamental synthesis to sophisticated applications. mdpi.comxjtlu.edu.cn Historically, the synthesis of phosphinic esters often involved the reaction of phosphinic chlorides with alcohols, a method that is not considered environmentally friendly due to the use of chlorinated reagents. scispace.com Modern synthetic chemistry has pursued greener and more efficient routes. beilstein-journals.org Advanced procedures now include microwave-assisted direct esterification and alkylation, which can offer higher yields and shorter reaction times. scispace.comtandfonline.com Other innovative methods involve the radical reaction of hypophosphorous acid with alkenes and the Hirao reaction for forming P-C bonds. scispace.comresearchgate.net

The applications of phosphinic acid derivatives have also broadened. Initially recognized for their utility in extraction and as chemical intermediates, their structural diversity has led to their investigation in medicinal chemistry, where they exhibit a range of biological activities. xjtlu.edu.cnnih.govcore.ac.uk In materials science, phosphinic acids are valued as building blocks for coordination polymers and metal-organic frameworks (MOFs). researchgate.net The two hydrocarbyl groups directly attached to the phosphorus atom allow for fine-tuning of steric and electronic properties, enabling the creation of materials with unique characteristics that cannot be achieved with analogous carboxylates or phosphonates. researchgate.net This has led to their use in creating predictable, stable structures with applications in catalysis and surface modification. researchgate.net

Establishing the Academic Research Niche of Octyl(phenyl)phosphinic Acid

This compound, often abbreviated as OPPA, has carved out a distinct and important niche within organophosphorus chemistry, primarily as a specialized extractant in hydrometallurgy. Its synthesis can be achieved through methods such as the reaction of phenylphosphinic acid with 1-octene (B94956) or the alkylation of H-phosphinate esters. nih.govgoogle.com The compound is recognized as a more strongly acidic extractant compared to some of its dialkyl counterparts, which enhances its effectiveness for certain separations. researchgate.net

The primary focus of academic and industrial research on this compound is its application in solvent extraction for the separation of valuable and strategic metals. researchgate.netresearchgate.net Extensive studies have demonstrated its efficacy in separating rare earth elements (REEs) and in partitioning specific metals from complex mixtures. researchgate.netiitism.ac.in

Key research findings include:

Yttrium Extraction: OPPA has been systematically investigated for the extraction of yttrium(III) from chloride media. researchgate.net Research has determined the extraction mechanism and evaluated its efficiency in various diluents, showing that the extraction trend for REEs increases with their atomic number. researchgate.net

Cobalt-Nickel Separation: The compound has been evaluated as an effective extractant for separating cobalt(II) from nickel(II) in sulphate solutions, a critical process in the hydrometallurgical recovery of these valuable metals. researchgate.net

Erbium Separation: Synergistic extraction systems using OPPA in combination with other agents like oxine have been studied to enhance the separation of specific rare earths such as erbium(III). isasbharat.in

Actinide Chemistry: In the context of nuclear chemistry, this compound has been identified as a degradation product of the TRUEX process solvent component octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), highlighting its relevance to the long-term stability of nuclear waste processing systems. tandfonline.com

This focused body of research establishes this compound as a key reagent in the field of liquid-liquid extraction, particularly for the selective recovery of trivalent metal ions like rare earths and cobalt. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 31066-81-6 chemsrc.com |

| Molecular Formula | C₁₄H₂₃O₂P |

| Common Abbreviation | OPPA researchgate.net |

| Class | Organophosphorus Acid mdpi.com |

Table 2: Selected Research Applications of this compound in Solvent Extraction

| Application | Metal(s) of Interest | Medium | Key Finding | Reference |

| Rare Earth Element Separation | Yttrium(III), Lanthanides | Chloride Medium | Effective for Y(III) extraction; extraction efficiency for REEs increases with atomic number. | researchgate.net |

| Base Metal Separation | Cobalt(II), Nickel(II) | Sulphate Solutions | Demonstrates high separation factors for Co over Ni. | researchgate.net |

| Synergistic Extraction | Erbium(III) | Various Diluents | Synergistic effects observed with oxine and 2-methyl oxine, enhancing extraction. | isasbharat.in |

| Nuclear Process Chemistry | Americium(III) | Nitric Acid | Identified as a degradation product of CMPO, affecting actinide distribution. | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O2P/c1-2-3-4-5-6-10-13-17(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRNXHZKQPTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967593 | |

| Record name | Octyl(phenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-96-3 | |

| Record name | Octyl(phenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Octyl Phenyl Phosphinic Acid

Historical and Contemporary Approaches to Monosubstituted and Disubstituted Phosphinic Acid Synthesis

The synthesis of phosphinic acids has evolved significantly from early, often harsh methods to more sophisticated and versatile contemporary strategies. Historically, one of the first routes involved the oxidation of secondary phosphines. kent.ac.uk However, the instability and challenging accessibility of the secondary phosphine (B1218219) starting materials limited the utility of this method. kent.ac.uk A more practical historical approach involved the reaction of organometallic reagents, such as Grignard reagents, with phosphorus compounds like dialkyl phosphites or phosphoryl chloride. kent.ac.uk While effective for producing simple symmetrical disubstituted phosphinic acids, these methods are less suited for creating unsymmetrical ones like octyl(phenyl)phosphinic acid due to difficulties in controlling the sequential addition of different Grignard reagents. kent.ac.uk

Contemporary methods offer greater control and broader substrate scope. Key modern approaches include:

Radical Addition: The free-radical addition of hypophosphorous acid or its derivatives to alkenes is a powerful method for forming P-C bonds. kent.ac.ukacs.org This reaction can be initiated by peroxides, azo compounds like AIBN, or triethylborane (B153662) under mild, neutral conditions, making it compatible with a wide range of functional groups. kent.ac.ukacs.orgrsc.org

Palladium-Catalyzed Cross-Coupling: The Hirao reaction and related palladium-catalyzed cross-couplings have become a cornerstone for forming P-C bonds, particularly for arylphosphinates. scispace.com These methods couple H-phosphinates or related P(O)H compounds with aryl halides, offering a direct route to the aryl-phosphorus linkage. scispace.comorganic-chemistry.org

Hydrophosphinylation: This reaction involves the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne). nih.gov It can be performed under radical conditions or catalyzed by transition metals, providing a direct and atom-economical route to alkyl-substituted phosphinic acids. organic-chemistry.orgnih.gov

Alkylation of H-Phosphinates: The deprotonation of monosubstituted H-phosphinate esters with a strong, non-nucleophilic base followed by alkylation with an alkyl halide is a versatile method for synthesizing unsymmetrical disubstituted phosphinates. nih.govorganic-chemistry.org

These modern techniques provide the foundational strategies upon which the targeted synthesis of this compound is built.

Targeted Synthesis of this compound

The synthesis of the unsymmetrical this compound can be achieved by several strategic pathways that allow for the sequential and controlled formation of the phenyl-phosphorus and octyl-phosphorus bonds.

The term phosphinylation refers to any reaction that introduces a phosphinyl group [R-P(O)-R'] to a molecule, fundamentally relying on the creation of a C-P bond. In the context of this compound, this involves forming a bond between phosphorus and a phenyl group, and another between the same phosphorus and an octyl group.

A common strategy begins with a monosubstituted phosphinic acid, such as phenylphosphinic acid, which already contains the P-phenyl bond. The challenge then becomes the selective formation of the P-octyl bond. This is typically achieved through the addition of the P-H group of phenylphosphinic acid to an octyl precursor, as detailed in the following sections. Alternatively, direct phosphinylation of substrates like arylmethyl halides with red phosphorus has been developed as a one-pot method for creating arylmethyl-H-phosphinic acids. dntb.gov.ua Transition-metal-free dehydrogenative coupling catalyzed by Bu₄NI can also form C(sp³)-P bonds by reacting diaryl phosphinic acids with methyl arenes. organic-chemistry.org

Hydrophosphinylation of an unsaturated substrate like 1-octene (B94956) is a direct and atom-efficient method for synthesizing this compound from phenylphosphinic acid. This reaction involves the addition of the P-H bond of phenylphosphinic acid across the double bond of 1-octene. The regioselectivity typically follows an anti-Markovnikov pattern, yielding the desired linear octyl chain attached to the phosphorus.

Several initiation methods can be employed for this radical reaction:

Peroxide Initiation: A classic approach involves using a radical initiator like benzoyl peroxide at elevated temperatures. One documented synthesis reacts phenylphosphinic acid with 1-octene using benzoyl peroxide to produce this compound. google.com

Photo-Initiation: A greener and milder alternative utilizes UV irradiation in the presence of a photosensitizer. A UV-mediated hydrophosphinylation of 1-octene with phenylphosphinic acid has been reported, proceeding under mild conditions. rsc.orgnih.gov This method avoids the need for potentially hazardous peroxide initiators.

The table below summarizes findings for the hydrophosphinylation approach.

| Starting Materials | Catalyst/Initiator | Conditions | Product | Yield | Reference(s) |

| Phenylphosphinic acid, 1-octene | Benzoyl peroxide | Not specified | This compound | Not specified | google.com |

| Phenylphosphinic acid, 1-octene | DIPB (Photoinitiator) | 365 nm UV, DMSO, 15 h | This compound | Not specified | rsc.org |

| Phenylphosphinic acid, 1-octene | 4,4′-DMPA (Photoinitiator) | 365 nm UV, DMSO, 16 h | This compound | Not specified | nih.gov |

DIPB: Di-tert-butyl peroxide; 4,4′-DMPA: 4,4'-Dimethoxyacetophenone; DMSO: Dimethyl sulfoxide

An alternative and highly versatile route to unsymmetrical phosphinic acids is the alkylation of H-phosphinate esters. This multi-step approach offers excellent control over the introduction of different substituents.

The general synthetic sequence is as follows:

Esterification: A monosubstituted phosphinic acid (e.g., phenylphosphinic acid) is first esterified to produce an H-phosphinate ester, such as ethyl phenyl-H-phosphinate.

Deprotonation and Alkylation: The H-phosphinate ester is treated with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), at low temperature to deprotonate the phosphorus center, forming a nucleophilic phosphinate anion. nih.govorganic-chemistry.org This anion is then reacted with an alkyl halide, such as 1-iodooctane (B127717) or 1-bromooctane (B94149), in an Sₙ2 reaction to form the disubstituted phosphinate ester. nih.gov

Hydrolysis: The resulting ester, ethyl octyl(phenyl)phosphinate, is subsequently hydrolyzed, typically under acidic conditions, to yield the final this compound. mdpi.com

This method's key advantage is its modularity, allowing for the synthesis of a wide variety of unsymmetrical phosphinic acids by simply changing the starting H-phosphinate ester and the alkylating agent. nih.govorganic-chemistry.org

The table below outlines a representative synthesis based on this methodology.

| Step | Reactants | Reagents | Product | Yield | Reference(s) |

| Alkylation | Ethyl phenyl-H-phosphinate, 1-Iodooctane | 1. LiHMDS, THF, -78°C | Ethyl octyl(phenyl)phosphinate | 71% | nih.gov |

| Hydrolysis | Ethyl octyl(phenyl)phosphinate | Acid (e.g., HCl) | This compound | High | mdpi.com |

LiHMDS: Lithium hexamethyldisilazide; THF: Tetrahydrofuran

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

Atom Economy: Hydrophosphinylation (Section 2.2.2) is an inherently atom-economical reaction, as it involves the direct addition of all atoms from the reactants into the final product with no byproducts.

Alternative Energy Sources: The use of microwave (MW) irradiation and ultraviolet (UV) light represents a significant green improvement over traditional thermal heating. MW-assisted synthesis can dramatically reduce reaction times and often allows for solvent-free conditions. researchgate.nettandfonline.com The UV-mediated hydrophosphinylation of 1-octene is a prime example of using an alternative energy source to drive the reaction under mild conditions. rsc.orgnih.gov

Milder Reagents: The development of radical initiation systems like triethylborane/O₂, which function at room temperature under neutral conditions, provides an environmentally friendly alternative to methods requiring high temperatures or aggressive peroxide initiators. acs.org

Catalysis: The use of catalysts, such as in palladium-catalyzed cross-coupling reactions or the photo-initiators in UV-mediated reactions, is a core principle of green chemistry. Catalytic processes reduce waste by minimizing the use of stoichiometric reagents. scispace.comrsc.org

By employing strategies like UV-initiated hydrophosphinylation, chemists can synthesize this compound more efficiently and with a reduced environmental footprint compared to historical methods.

Stereoselective Synthesis of Chiral this compound Derivatives

The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched phosphinic acids is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. nih.govthieme-connect.com

A prominent strategy for achieving stereoselectivity involves the use of a chiral auxiliary. One effective method is the stereospecific addition of a chiral H-phosphinate ester to an alkene. For instance, (-)-menthol, a readily available chiral alcohol, can be used to prepare (-)-menthyl phenyl-H-phosphinate. This chiral H-phosphinate can then be added to 1-octene via a radical or base-catalyzed reaction. The stereocenter on the menthyl group directs the formation of the new stereocenter at the phosphorus atom, leading to a diastereomeric mixture of menthyl octyl(phenyl)phosphinates that can often be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound. organic-chemistry.org

Another approach is the catalytic enantioselective phosphinylation of imines using chiral phosphoric acids as catalysts, which has been shown to be a powerful method for constructing chiral α-amino diarylphosphine oxides. nih.gov While not a direct synthesis of this compound itself, the underlying principle of using a chiral catalyst to control the stereochemistry of C-P bond formation is a key concept in modern asymmetric phosphorus chemistry.

The table below outlines a conceptual pathway for the stereoselective synthesis.

| Step | Description | Key Reagent/Concept | Result | Reference(s) |

| 1 | Preparation of Chiral H-Phosphinate | Reaction of phenylphosphinic acid with a chiral alcohol like (-)-menthol. | (-)-Menthyl phenyl-H-phosphinate | organic-chemistry.org |

| 2 | Diastereoselective Addition | Radical or base-catalyzed addition of the chiral H-phosphinate to 1-octene. | Diastereomeric mixture of menthyl octyl(phenyl)phosphinates | organic-chemistry.org |

| 3 | Separation | Chromatographic separation of the diastereomers. | Enantiomerically pure phosphinate esters | nih.gov |

| 4 | Hydrolysis | Removal of the chiral auxiliary. | Enantiomerically pure (R)- or (S)-octyl(phenyl)phosphinic acid | organic-chemistry.org |

Mechanistic Investigations of this compound Formation Reactions

The formation of the two distinct phosphorus-carbon bonds (P-phenyl and P-octyl) in this compound can be achieved through several synthetic routes. The mechanistic underpinnings of these reactions are crucial for optimizing reaction conditions and yield. Investigations have focused on pathways including palladium-catalyzed cross-coupling, radical additions, and reactions involving activated silyl (B83357) intermediates.

A prevalent strategy involves the hydrophosphinylation of an alkene, such as 1-octene, with a compound already containing a P-H bond, like phenyl-H-phosphinic acid. Another approach is the coupling of a phosphorus compound with an appropriate aryl or alkyl halide. The specific mechanism is highly dependent on the chosen reactants and catalysts.

A Pd-catalyzed process for creating phosphonic acids from hypophosphorous acid and alkenes like 1-octene involves the in situ formation of octyl-H-phosphinic acid, which is then oxidized. nih.gov While the exact mechanism for the subsequent oxidation to the phosphonic acid requires further elucidation, the initial C-P bond formation is key. nih.gov It is suggested to proceed either through a direct P-H bond activation where palladium inserts into the P-H bond or via an indirect process involving the activation of molecular oxygen by the metal complex to form a reactive radical species. nih.gov

The Hirao reaction is a powerful method for forming P-C bonds by coupling aryl halides with reagents containing a P-H bond, such as H-phosphinates, in the presence of a palladium catalyst. scispace.com In the context of this compound, this could involve the reaction of an octyl-H-phosphinate with an aryl halide or, more commonly, the coupling of phenyl-H-phosphinic acid with an octyl halide.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl or alkyl halide (e.g., iodobenzene (B50100) or 1-bromooctane), forming a Pd(II) species.

Deprotonation/Coordination: The P-H compound (e.g., phenyl-H-phosphinic acid) coordinates to the palladium center. A base present in the reaction mixture facilitates the deprotonation of the phosphinic acid, forming a phosphinate anion which remains coordinated to the palladium.

Reductive Elimination: This is the crucial C-P bond-forming step. The aryl/alkyl group and the phosphinate group are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Free-radical addition of a P-H bond across an alkene is a highly effective and atom-economical method for forming P-C bonds. To synthesize this compound, this typically involves the addition of phenylphosphinic acid to 1-octene, initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides, or sometimes by UV light or triethylborane (Et₃B)/O₂. organic-chemistry.org

The mechanistic pathway consists of three distinct phases:

Initiation: The initiator decomposes to form free radicals. These radicals then abstract the hydrogen atom from the P-H bond of phenylphosphinic acid, generating a phosphorus-centered phosphinoyl radical. This radical is the key chain-carrying species.

Propagation:

The phosphinoyl radical adds to the less substituted carbon of the 1-octene double bond (anti-Markovnikov addition). This regioselectivity is governed by the formation of the more stable secondary carbon-centered radical.

This newly formed carbon radical then abstracts a hydrogen atom from another molecule of phenylphosphinic acid, yielding the this compound product and regenerating the phosphinoyl radical, which continues the chain reaction.

Termination: The reaction concludes when two radicals combine in various ways, such as the coupling of two phosphinoyl radicals, two carbon radicals, or a phosphinoyl and a carbon radical.

Activating phosphinic acids with silylating agents, such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl), provides a versatile route for P-C bond formation under nucleophilic conditions. kent.ac.ukcore.ac.uknih.gov For the synthesis of this compound, phenylphosphinic acid can be reacted with HMDS.

The proposed mechanism involves these steps:

Silylation: Phenylphosphinic acid is heated with HMDS. The acidic P-OH proton and the tautomeric P-H proton are replaced by trimethylsilyl (TMS) groups, forming the highly reactive bis(trimethylsilyl) phenylphosphonite intermediate. core.ac.uk Ammonia is released as a byproduct. nih.gov

Nucleophilic Attack: This silylated intermediate is significantly more nucleophilic than the parent acid. It can then react with an electrophile, such as 1-bromooctane or 1-iodooctane. The phosphorus atom attacks the electrophilic carbon of the octyl halide in a reaction analogous to the Michaelis-Arbuzov reaction.

Hydrolysis: The resulting silylated phosphinate is then hydrolyzed, typically during aqueous workup, to remove the silyl groups and yield the final this compound product.

This methodology can also be applied to Michael-type additions, where the silylated phosphonite intermediate adds to an activated alkene. core.ac.uknih.gov

Table 1: Key Mechanistic Pathways for Phosphinic Acid P-C Bond Formation

| Mechanistic Pathway | Key Reactants | Key Intermediates | Bond Formed |

|---|---|---|---|

| Hirao Reaction | P-H Compound, Aryl/Alkyl Halide, Pd Catalyst, Base | Organopalladium(II) species | P-C (Aryl or Alkyl) |

| Free-Radical Addition | P-H Compound, Alkene, Radical Initiator | Phosphorus-centered radical, Carbon-centered radical | P-C (Alkyl) |

| Silylated Intermediate | P-H Compound, Silylating Agent (e.g., HMDS), Alkyl Halide | Silyl phosphonite | P-C (Alkyl) |

Table 2: Comparison of Reaction Conditions for Different Mechanisms

| Mechanism | Typical Catalysts/Initiators | Temperature | Key Features |

|---|---|---|---|

| Hirao Reaction | Pd(OAc)₂, Pd(PPh₃)₄ | Moderate to High | Good functional group tolerance; Requires catalyst and base. |

| Free-Radical Addition | AIBN, Peroxides, Et₃B/O₂ | Varies (can be room temp.) | Atom-economical; Anti-Markovnikov regioselectivity; Sensitive to radical inhibitors. |

| Silylated Intermediate | None (uses stoichiometric silylating agent) | High (for silylation step) | Forms highly nucleophilic intermediate; Requires anhydrous conditions. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Bromooctane |

| 1-Iodooctane |

| 1-Octene |

| Azobisisobutyronitrile (AIBN) |

| Hexamethyldisilazane (HMDS) |

| Hypophosphorous acid |

| Iodobenzene |

| This compound |

| Phenylphosphinic acid |

| Triethylborane |

Coordination Chemistry and Metal Ion Complexation Studies of Octyl Phenyl Phosphinic Acid

Ligand Design Principles and Coordination Modes of Organophosphorus Acids

Organophosphorus compounds, including phosphinic acids, are a versatile class of ligands extensively used in hydrometallurgy and separation science. mdpi.comresearchgate.net Their efficacy stems from the ability to form stable complexes with a wide range of metal ions through mechanisms such as cation exchange, solvation, and chelation. mdpi.com The design of these ligands is guided by several key principles that allow for the fine-tuning of their selectivity and extraction efficiency.

The chemical nature of organophosphorus extractants, particularly the substituents attached to the phosphorus atom, plays a crucial role in their performance. mdpi.comutwente.nl For phosphinic acids (R₂PO₂H), the two organic groups (R) can be modified to alter the ligand's steric and electronic properties. researchgate.net This provides a distinct advantage over analogous carboxylic or phosphonic acids, where modifications are more restricted. researchgate.net According to the Hard and Soft Acids and Bases (HSAB) theory, altering the atoms directly bound to phosphorus can change the ligand's affinity for different metals, enabling rational design for specific targets. mdpi.comresearchgate.net For instance, the acidity of the P-OH group, a key factor in the ion-exchange mechanism, can be modulated by introducing electron-withdrawing or electron-donating groups. utwente.nl

Phosphinic acids and their deprotonated form, phosphinates, exhibit a variety of coordination modes. ed.ac.uk The versatility of the phosphinate group (R₂PO₂⁻) allows it to bind to metal ions in several ways, including as a monodentate, bidentate chelating, or bridging ligand. researchgate.neted.ac.uk A comprehensive analysis has identified at least 10 different coordination modes for phosphinate ligands. ed.ac.uk Bridging to form oligomeric or polymeric complexes is more common than the formation of simple mononuclear chelates. ed.ac.uk In solvent extraction processes, these acids often form dimers in the organic solvent, and this dimeric structure can be retained in the extracted metal complex. ed.ac.uk The strong hydrogen-bonding capabilities of the phosphinic acid and phosphinate groups also lead to the formation of pseudochelates, where a coordinated phosphinic acid molecule forms a hydrogen bond with a coordinated phosphinate anion. ed.ac.uk

Stoichiometric and Structural Aspects of Metal-Octyl(phenyl)phosphinic Acid Complex Formation

The interaction between octyl(phenyl)phosphinic acid (OPPA) and metal ions leads to the formation of well-defined coordination complexes in the organic phase during solvent extraction. The stoichiometry and structure of these extracted species are critical for understanding and optimizing separation processes.

Determination of Metal-to-Ligand Ratios in Extracted Species

The stoichiometry of the complexes formed during the extraction of metal ions with this compound is typically determined using the slope analysis method. researchgate.netresearchgate.net This involves plotting the logarithm of the distribution ratio (log D) against the logarithm of the extractant concentration or the equilibrium pH. Studies on the extraction of various metal ions by OPPA have revealed the composition of the extracted species.

For the extraction of cobalt(II) and nickel(II) from sulphate solutions, the extracted species was determined to be MA₂(HA)₂, where 'M' represents the divalent metal ion and '(HA)₂' represents the dimeric form of the OPPA extractant. researchgate.net Similarly, studies on the extraction of yttrium(III) from a chloride medium showed that the metal is extracted into the organic phase via the formation of a MY(HY₂)₂ complex, where (HY)₂ again signifies the dimeric extractant. researchgate.net The extraction of erbium(III) with OPPA in the presence of a synergist like oxine resulted in a complex with the composition [Er(HA₂)₃(HOX)]org. isasbharat.in

Table 1: Stoichiometry of Metal Complexes with this compound (OPPA)

| Metal Ion | Proposed Extracted Species | Reference |

| Cobalt (II) | CoA₂(HA)₂ | researchgate.net |

| Nickel (II) | NiA₂(HA)₂ | researchgate.net |

| Yttrium (III) | Y(HY₂)₂ | researchgate.net |

| Erbium (III) | Er(HA₂)₃(HOX) | isasbharat.in |

| Note: (HA)₂ and (HY)₂ represent the dimeric form of the OPPA extractant. |

Spectroscopic Elucidation of Coordination Environments in Complexes

Spectroscopic techniques are invaluable for elucidating the coordination environment of the metal ion within the extracted complex. Methods such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide insights into the binding modes of the ligand.

FT-IR spectroscopy is particularly useful for tracking the involvement of the phosphoryl (P=O) and hydroxyl (P-OH) groups in coordination. The stretching frequency of the P=O group typically shifts upon complexation with a metal ion, providing direct evidence of bonding. researchgate.net For instance, in a study involving the synergistic extraction of erbium(III) with OPPA and oxine, infrared spectroscopy was used to confirm the structure of the extracted complex. isasbharat.in In studies of related organophosphorus extractants, FT-IR has been used to identify the interactions between the functional groups of the extractant and metal ions like cobalt and nickel. researchgate.net

While specific NMR studies on OPPA complexes are not widely reported in the reviewed literature, ³¹P NMR spectroscopy is a powerful tool for probing the environment of the phosphorus atom in phosphinate complexes. researchgate.netacs.org Changes in the ³¹P chemical shift upon complexation can provide information about the nature of the metal-ligand bond and the structure of the complex in solution. rsc.orgnih.gov Furthermore, UV-Vis spectrophotometry can be employed to study changes in the coordination environment of metal ions like Nd³⁺, where hypersensitive transitions in the visible region are sensitive to the nature and geometry of the coordinating ligands. acs.orgbohrium.com

Crystallographic Analysis of Metal-Octyl(phenyl)phosphinic Acid Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. However, obtaining crystalline material of complexes formed during solvent extraction can be challenging, as they often exist as oligomeric or polymeric species in non-polar organic solvents. ed.ac.uk

While specific crystal structures for metal complexes with this compound were not found in the surveyed literature, extensive crystallographic analysis of other metal phosphinate complexes reveals common structural motifs. ed.ac.uk Phosphinate ligands are known to form a variety of structures, with bridging modes being particularly prevalent, leading to the formation of high-nuclearity complexes. ed.ac.uk A common motif is the eight-membered M-O-P-O-M-O-P-O ring. researchgate.net In the solid state, the coordination can involve oxygen atoms from the phosphinate group, and in some cases, co-ligands or water molecules complete the coordination sphere of the metal ion. rsc.org For example, in some transition metal complexes with aminophosphinic acids, the central ion is octahedrally coordinated by phosphinate oxygen atoms and other donor atoms from the ligand or solvent. rsc.org

Thermodynamic Characterization of Complexation Reactions

Understanding the thermodynamic parameters—enthalpy (ΔH) and entropy (ΔS)—associated with the formation of metal-OPPA complexes is essential for predicting the spontaneity and temperature dependence of the extraction process. hbni.ac.in These parameters can be determined by studying the variation of the extraction equilibrium constant (Kex) with temperature, often through the application of the van 't Hoff equation. bohrium.comresearchgate.net

Enthalpic and Entropic Contributions to Metal Ion Binding

A study on the extraction of cobalt(II) and nickel(II) with OPPA found that the extraction process is enthalpy-driven. researchgate.net This indicates that the formation of the Co-OPPA and Ni-OPPA bonds is an exothermic process (negative ΔH), which is the main driving force for the reaction. The study also reported an unfavorable entropy change (negative ΔS), suggesting that the ordering of the extractant molecules around the metal ion outweighs the disorder created by the release of water molecules. researchgate.net

Table 2: Thermodynamic Parameters for Co(II) and Ni(II) Extraction by OPPA

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force | Reference |

| Cobalt (II) | -29.8 | -45.9 | Enthalpy | researchgate.net |

| Nickel (II) | -40.5 | -75.9 | Enthalpy | researchgate.net |

This thermodynamic profile, where the reaction is driven by a favorable enthalpy change but hindered by an unfavorable entropy change, highlights the crucial role of the bond formation energy in the extraction of these metals by this compound. researchgate.net

Determination of Extraction Constants and Distribution Ratios

The efficiency of a solvent extraction system is quantified by its extraction constant (Kex) and the distribution ratio (D) of the metal ion. For the extraction of Yttrium(III) from a hydrochloric acid medium using this compound, the logarithm of the extraction constant (log Kex) has been evaluated to be 3.2. deswater.comepa.gov The distribution ratio in this system is dependent on various factors, including temperature, with studies showing that D values decrease as temperature increases. deswater.comepa.gov

In the separation of cobalt(II) and nickel(II) from sulphate solutions, OPPA demonstrates significant selectivity. The extraction of both metal ions is highly dependent on the equilibrium pH, with extraction increasing as pH rises. scribd.comresearchgate.net A notable separation is achievable, as indicated by a ΔpH₀.₅ value (the difference in pH at which 50% extraction is achieved for each metal) of 1.8. researchgate.net At an equilibrium pH of 4.5, cobalt is almost completely extracted, yielding a separation factor (β = D_Co / D_Ni) of approximately 1400. scribd.comresearchgate.net

A mathematical model has been proposed to predict the distribution ratio of Y(III) based on initial yttrium and hydrogen ion concentrations. deswater.comepa.gov Temperature dependence studies for the Co(II)/Ni(II) system indicate that the extraction process is enthalpy-driven. scribd.comresearchgate.net

| Metal Ion | System Conditions | Key Parameter | Value | Source(s) |

| Y(III) | HCl medium | log Kex | 3.2 | deswater.com, epa.gov |

| Co(II)/Ni(II) | Sulphate solution, pH 4.5 | Separation Factor (β) | ~1400 | researchgate.net, scribd.com |

| Co(II)/Ni(II) | Sulphate solution | ΔpH₀.₅ | 1.8 | researchgate.net |

Kinetic Analysis of Metal Ion Complexation and Dissociation Processes

Detailed kinetic analyses, including the determination of rate constants for the complexation and dissociation of metal ions with this compound, are not extensively reported in the surveyed literature. However, studies on the temperature dependence of the extraction of Co(II) and Ni(II) have provided thermodynamic insights, showing that the extraction is an enthalpy-driven process, which is accompanied by an unfavorable entropy change. scribd.comresearchgate.net This suggests that the formation of the metal-OPPA complex is exothermic. In related systems, the kinetics of stripping metal ions from the loaded organic phase have been observed to be rapid, suggesting that equilibrium is achieved quickly enough for practical applications in continuous contactors like mixer-settlers. oecd-nea.org

Chelation Properties with Diverse Metal Cations

This compound has been investigated for the extraction of trivalent lanthanides, yttrium, and actinides. The extraction efficiency for lanthanide ions from chloride media increases with the atomic number of the elements. deswater.comepa.gov This trend indicates a preference for the heavier lanthanides over the lighter ones.

The stoichiometry of the extracted complexes has been determined through slope analysis. For trivalent metal ions (M³⁺) like Y(III) and other lanthanides, the extraction mechanism involves the formation of a neutral species, Y(HA₂)₃, in the organic phase, where (HA) represents the dimeric form of OPPA. deswater.comepa.gov The general extraction equilibrium for trivalent ions is represented as: M³⁺ + 2.5(H₂A₂) ⇌ MA(HA₂)₂ + 3H⁺

For hexavalent uranium (UO₂²⁺), the stoichiometry of the extracted complex is M(HA₂)₂, formed via the following equilibrium: UO₂²⁺ + 2(H₂A₂) ⇌ M(A₂)₂ + 2H⁺

Studies on the synergistic extraction of Erbium(III) using a combination of OPPA and oxine have shown the formation of a ternary adduct with the composition [Er(A₂)₃(HOX)] in the organic phase. While OPPA is studied as a primary extractant, it has also been identified as a degradation product in other solvent systems, such as those using CMPO. osti.govresearchgate.netiaea.org In these instances, the presence of OPPA has been noted to increase the distribution ratio of Americium(III) under stripping conditions, which implies a strong complexation between Am(III) and OPPA. osti.govresearchgate.netunlv.edu

| Lanthanide Series | Extraction Trend |

| La < Ce < Pr < Nd < Sm < Eu < Gd < Tb < Dy < Ho < Er < Tm < Yb < Lu | Extraction efficiency increases with increasing atomic number |

The interaction of OPPA with transition metal ions has been most thoroughly studied for the separation of cobalt(II) and nickel(II). OPPA shows a strong preferential extraction for Co(II) over Ni(II) from sulphate solutions. scribd.comresearchgate.net The composition of the extracted species for both Co(II) and Ni(II) has been determined by slope analysis to be MA₂(HA)₂, where M is the metal ion and HA represents the monomeric form of OPPA, indicating that the dimeric extractant is involved in the complex. scribd.comresearchgate.net

Specific extraction data for OPPA with other transition metals such as iron(III), zirconium(IV), ruthenium(III), palladium(II), zinc(II), or copper(II) are not extensively detailed in the reviewed literature. In related processes, the removal of impurities like Fe(III) and Zr(IV) is a consideration, but direct studies on their complexation by OPPA are limited. oecd-nea.orgcip.com.cn

| Metal Ions | Findings | Extracted Species | Source(s) |

| Co(II) | Preferentially extracted over Ni(II). | CoA₂(HA)₂ | researchgate.net, scribd.com |

| Ni(II) | Co-extracted with Co(II) but with a much lower distribution ratio. | NiA₂(HA)₂ | researchgate.net, scribd.com |

Direct studies on the complexation and extraction of main group elements such as strontium(II), calcium(II), and magnesium(II) by this compound are not widely available in the surveyed scientific literature. In studies focused on the separation of cobalt and nickel, the behavior of impurities like Ca(II) and Mg(II) is sometimes noted. For example, related phosphinic acid extractants have been shown to extract cobalt selectively over magnesium and calcium, suggesting that the interaction with these main group elements is weak. researchgate.net Similarly, in processes using other extractants, Ca(II) and Mg(II) chlorides have been used as salting-out agents, but their direct complexation with OPPA is not the focus. osti.gov

Supramolecular Assembly and Self-Organization Driven by Coordination Interactions

The self-organization of this compound in solution is a key aspect of its function as an extractant. In non-polar organic diluents, organophosphorus acids like OPPA undergo self-assembly to form hydrogen-bonded dimers. This dimerization is a fundamental form of supramolecular organization that precedes the metal complexation event.

The extraction process itself can be viewed as a higher level of coordination-driven self-assembly. During extraction, multiple dimeric OPPA molecules organize around a central metal ion to form a discrete, neutral, and lipophilic coordination complex. For instance, the formation of the Y(HA₂)₃ complex involves the assembly of one yttrium ion with what originates as five molecules of the OPPA monomer (or 2.5 dimers). deswater.comepa.gov Similarly, the formation of the CoA₂(HA)₂ species involves the coordination of a cobalt ion with four OPPA molecules (or two dimers). researchgate.net These resulting metal-ligand aggregates are supramolecular ensembles whose structure and stability are dictated by the coordination preferences of the metal ion and the nature of the ligand. While large-scale, ordered coordination polymers using OPPA are not the primary focus of its application, the formation of these well-defined extracted species in the organic phase is a clear example of self-organization driven by coordination interactions.

Applications of Octyl Phenyl Phosphinic Acid in Advanced Separation Science

Fundamental Principles of Liquid-Liquid Extraction with Organophosphorus Extractants

Liquid-liquid extraction, also known as solvent extraction, is a separation technique that partitions a compound or metal ion between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. The transfer of the target species from one phase to the other is driven by its relative solubility in each phase, aiming for a more stable chemical potential. Organophosphorus compounds are a prominent class of extractants widely used in hydrometallurgy due to their high efficiency and selectivity for metal ions.

The extractive properties of organophosphorus compounds are primarily dictated by the functional groups attached to the central phosphorus atom. They can be broadly categorized into acidic and neutral extractants.

Acidic Organophosphorus Extractants: This category, which includes octyl(phenyl)phosphinic acid, operates primarily through a cation exchange mechanism . These molecules contain an acidic proton that can be exchanged for a metal cation (Mⁿ⁺). The extractant, often existing as a dimer ((HA)₂) in the organic phase, reacts with the metal ion at the aqueous-organic interface to form a neutral metal-extractant complex (e.g., MAn) that is soluble in the organic diluent. This process is highly dependent on the pH of the aqueous phase; increasing the pH (i.e., decreasing H⁺ concentration) shifts the equilibrium towards the formation of the metal complex, enhancing extraction.

Neutral Organophosphorus Extractants: Compounds like tri-n-octyl phosphine (B1218219) oxide (TOPO) and tri-n-butyl phosphate (TBP) lack an acidic proton and function through a solvation mechanism . They extract metal species by coordinating directly to the metal ion through the lone pair of electrons on the phosphoryl (P=O) oxygen. This mechanism is effective for extracting neutral metal salts or metal-acid complexes from highly acidic solutions.

The selectivity and efficiency of these extractants are influenced by several factors, including the structure of the organic groups, the acidity of the extractant (pKa), the nature of the organic diluent, and the composition of the aqueous phase.

Selective Metal Ion Separation Utilizing this compound

This compound (OPPA) has demonstrated significant potential as a selective extractant for various metal ions, particularly for challenging separations like that of cobalt and nickel.

The selectivity of OPPA arises from its ability to form stereochemically distinct complexes with different metal ions. The extraction process follows a cation exchange mechanism, where the metal ion in the aqueous phase is complexed by the deprotonated phosphinic acid molecules from the organic phase.

Studies have shown that OPPA, denoted as HA, exists as a dimer, (HA)₂, in non-polar diluents like dodecane. The extraction of a divalent metal ion (M²⁺) can be represented by the general equilibrium:

M²⁺ (aq) + 2(HA)₂ (org) ⇌ MA₂(HA)₂ (org) + 2H⁺ (aq)

Slope analysis from extraction studies of cobalt(II) and nickel(II) confirms the formation of the extracted species MA₂(HA)₂ for both metals. researchgate.net The discrimination between metal ions like Co²⁺ and Ni²⁺ is attributed to differences in their coordination chemistry and the thermodynamic stability of the resulting organophosphorus complexes. Cobalt(II) typically forms tetrahedral complexes more readily than nickel(II), which prefers octahedral coordination. This difference in coordination preference can lead to a more favorable extraction equilibrium for cobalt, resulting in high selectivity.

The separation factor (β), defined as the ratio of the distribution coefficients of two different metals (e.g., β = D_Co / D_Ni), is a critical measure of an extractant's selectivity. For OPPA, this factor can be optimized by carefully controlling experimental conditions, most notably the pH of the aqueous phase.

Cobalt/Nickel Separation: Research on the separation of cobalt(II) and nickel(II) from sulfate solutions using OPPA in n-dodecane has shown remarkable selectivity for cobalt. The extraction of both metals increases with pH, but cobalt is extracted at a much lower pH range than nickel. researchgate.net This difference is quantified by the ΔpH₀.₅ value (the difference in the pH at which 50% extraction is achieved for each metal), which was found to be 1.8, indicating a strong possibility for clean separation. researchgate.net The separation factor reaches a maximum value of approximately 1400 at an equilibrium pH of 4.5, where cobalt extraction is nearly complete, while nickel extraction remains minimal. researchgate.net At higher pH values, the co-extraction of nickel increases, leading to a decrease in the separation factor. researchgate.net

| Equilibrium pH | log D_Co | log D_Ni | Separation Factor (β = D_Co/D_Ni) |

|---|

Data derived from graphical representations in Mondal et al. (2020). researchgate.net

Lanthanide/Lanthanide Separation: Organophosphinic acids are also effective extractants for rare earth elements (lanthanides, Ln). These extractants generally show a higher selectivity for the heavier lanthanides over the lighter ones. researchgate.net This selectivity is due to the phenomenon of "lanthanide contraction," where the ionic radius decreases across the series. The smaller, heavier lanthanides form more stable complexes with the extractant, leading to their preferential extraction. This property allows for the separation of adjacent lanthanides, a crucial step in their purification. For instance, phosphinic acids have been shown to possess significant potential for separating pairs like Praseodymium/Neodymium (Pr/Nd) and exhibit unique selectivity for heavy lanthanides like Lutetium (Lu). rsc.org

Synergistic Extraction Systems Involving this compound

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual effects. This enhancement is a widely used strategy to improve both the efficiency and selectivity of metal separations.

When a neutral organophosphorus reagent (S), such as Tri-n-octyl phosphine oxide (TOPO), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), or Tri-n-butyl phosphate (TBP), is added to an acidic extractant like OPPA, a synergistic effect is often observed.

The mechanism involves the formation of a more stable and hydrophobic mixed-ligand complex, or adduct. The neutral ligand (S) displaces residual water molecules from the coordination sphere of the primary metal-extractant complex, thereby increasing its organophilicity and enhancing its distribution into the organic phase. The general reaction can be described as:

Mⁿ⁺ (aq) + x(HA)₂ (org) + yS (org) ⇌ MA_n(HA)_(2x-n)S_y (org) + nH⁺ (aq)

Studies on the extraction of uranium(VI) with di-4-octylphenyl phosphoric acid (a similar extractant) showed a significant synergistic enhancement upon the addition of TOPO or TBP. tandfonline.comosti.gov The magnitude of the synergistic effect followed the order of the neutral reagent's basicity: TOPO > TBP. tandfonline.comosti.gov With TOPO, the synergism is attributed to the formation of a substitution product (e.g., UO₂A₂S₂), whereas with TBP, it is due to the formation of an addition product (e.g., UO₂(HA₂)₂S). osti.gov In a system using di-nonyl phenyl phosphoric acid and TOPO, the extracted species for uranium was identified as UO₂(HR₂)₂·TOPO. researchgate.net

Heterocyclic ligands containing nitrogen or oxygen donor atoms, such as 8-hydroxyquinoline (Oxine) and 2,2'-bipyridyl, can also act as powerful synergistic agents in combination with acidic extractants. These bidentate ligands form stable chelate rings with the metal ion, leading to a significant enhancement in extraction efficiency. nih.gov

The synergistic extraction of Erbium(III), a lanthanide, has been investigated using a combination of n-octyl(phenyl)phosphinic acid (OPPA) and Oxine. isasbharat.in The study confirmed a significant synergistic effect, with slope analysis indicating the formation of the extracted adduct [Er(HA₂)₃(HOx)]org , where HOx represents the oxine molecule. isasbharat.in This demonstrates that the neutral oxine molecule coordinates with the primary Er-OPPA complex, enhancing its extraction. The synergistic effect produced by these heterocyclic bases is often very strong, with enhancement factors reaching several orders of magnitude. nih.gov

Elucidation of Synergistic and Antagonistic Extraction Mechanisms

The efficiency and selectivity of solvent extraction processes using this compound can be significantly modified through synergistic or antagonistic interactions with other extractants. These phenomena arise from the formation of mixed-ligand complexes in the organic phase, which can either enhance or diminish the extraction capability compared to the individual extractants.

A notable example of synergism is observed in the extraction of Erbium(III) from aqueous solutions using a combination of n-octyl(phenyl)phosphinic acid (OPPA) and a neutral donor ligand such as oxine (8-hydroxyquinoline) or its derivative, 2-methyl oxine. isasbharat.in Research has shown that the presence of these donors enhances the extraction of Erbium(III) by OPPA. The mechanism involves the formation of a stable adduct in the organic phase. Slope analysis of the extraction data suggests that the extracted species is a complex with the stoichiometry [Er(HA₂)₃(HOX)], where HA represents the dimeric form of OPPA and HOX represents the oxine-based donor. isasbharat.in The synergistic effect is quantified by the synergistic coefficient (SC), which is the ratio of the distribution coefficient of the mixed system to the sum of the distribution coefficients of the individual extractants. For the OPPA-oxine system, significant synergistic coefficients have been reported, indicating a strong cooperative effect between the two extractants. isasbharat.in

While direct studies on antagonistic mechanisms involving this compound are less common in the literature, antagonism can generally occur when the addition of a second extractant leads to a decrease in the distribution coefficient of a metal ion. This can happen, for instance, if the second extractant competes for the metal ion or interacts with the primary extractant in a way that reduces its effectiveness. For example, in some systems involving di-4-octylphenyl phosphoric acid (a closely related compound), the extraction coefficient for Uranium(VI) was observed to decrease after reaching a maximum with increasing concentrations of certain synergists like tri-n-butyl phosphate (TBP) and dibutylbutyl phosphonate (DBBP), indicating a potential for antagonistic effects under certain conditions. elsevierpure.com

Application in Rare Earth Element Group Separation and Individual Element Purification

The separation of rare earth elements (REEs) is a challenging task due to their similar chemical properties. This compound (OPPA) has emerged as a promising extractant for the separation of REEs, particularly for the more challenging separations within the heavy and light REE groups.

Studies on the extraction of yttrium(III) and other REEs from chloride media using OPPA have demonstrated a clear trend in extraction efficiency across the lanthanide series. The extraction of REEs increases with their increasing atomic number, following the order: La < Ce < Pr < Nd < Sm < Eu < Gd < Tb < Dy < Ho < Er < Tm < Yb < Lu. isasbharat.inosti.gov This behavior is characteristic of acidic organophosphorus extractants and is attributed to the lanthanide contraction, which leads to stronger complexation with the extractant for the heavier, smaller lanthanide ions.

The separation potential of OPPA is quantified by the separation factor (β), which is the ratio of the distribution coefficients of two different metal ions. Higher separation factors indicate a more efficient separation. The separation factors between adjacent rare earth elements using OPPA have been evaluated and are presented in the table below. isasbharat.in

| Adjacent REE Pair | Separation Factor (β) |

|---|---|

| Ce/La | 2.14 |

| Pr/Ce | 1.83 |

| Nd/Pr | 1.54 |

| Sm/Nd | 2.59 |

| Eu/Sm | 1.39 |

| Gd/Eu | 1.61 |

| Tb/Gd | 2.19 |

| Dy/Tb | 2.01 |

| Ho/Dy | 1.89 |

| Er/Ho | 1.75 |

| Tm/Er | 1.63 |

| Yb/Tm | 1.52 |

| Lu/Yb | 1.41 |

These separation factors indicate that OPPA can be effectively used for the group separation of REEs and, in some cases, for the purification of individual elements, particularly where adjacent separation factors are high.

Recovery of Strategic and Critical Metals (e.g., Cobalt, Nickel, Uranium, Yttrium)

This compound is also a valuable tool for the recovery of various strategic and critical metals from diverse aqueous sources, including leach liquors and industrial effluents.

Cobalt and Nickel: The separation of cobalt and nickel is of significant industrial importance, particularly in the recycling of batteries and the processing of laterite ores. N-octyl(phenyl)phosphinic acid (OPPA) has been shown to be an effective extractant for the separation of Co(II) from Ni(II) in sulphate solutions. acs.orgresearchgate.net Cobalt is preferentially extracted over nickel across a range of pH values. A significant separation factor (β = DCo/DNi) of approximately 1400 can be achieved at a pH of 4.5, allowing for almost complete extraction of cobalt with minimal co-extraction of nickel. acs.org The difference in the pH at which 50% extraction occurs (ΔpH₀.₅) for cobalt and nickel is about 1.8, further indicating the feasibility of their separation. acs.org The extraction mechanism for both metals involves the formation of a complex with the stoichiometry MA₂(HA)₂. acs.org

| Metal Ion | Optimal Extraction pH | Separation Factor (β = DCo/DNi) at pH 4.5 |

|---|---|---|

| Cobalt(II) | ~4.5 | ~1400 |

| Nickel(II) | Higher pH |

Uranium: The recovery of uranium from wet-process phosphoric acid is a crucial step in augmenting uranium resources. Octylphenyl acid phosphate (OPAP), a mixture of mono- and di-octylphenyl phosphoric acids which includes this compound derivatives, has been extensively studied for this purpose. osti.govresearchgate.net This extractant is effective in recovering uranium, primarily by extracting it in its tetravalent state. iaea.org The process is advantageous as OPAP is a stronger uranium extractant than some conventional reagents, allowing for lower extractant concentrations or fewer extraction stages. osti.gov The extraction of uranium is generally robust, with little effect from hydrolysis of the extractant or the presence of certain impurities. osti.gov

Yttrium: As a heavy rare earth element, yttrium is often found in association with other lanthanides. As detailed in section 4.4, this compound shows a high affinity for yttrium, allowing for its selective extraction from solutions containing lighter rare earth elements. isasbharat.inosti.gov The extraction behavior of yttrium from chloride medium with OPPA has been thoroughly investigated, revealing the formation of a Y(HA₂)₃ type of neutral species in the organic phase. isasbharat.inosti.gov

Emerging Separation Technologies Employing this compound

The favorable extraction properties of this compound make it a candidate for integration into advanced separation technologies that offer improvements in efficiency, selectivity, and environmental sustainability over conventional solvent extraction.

Supported liquid membrane (SLM) technology combines solvent extraction and stripping into a single process, where a liquid membrane containing a carrier (extractant) is immobilized within the pores of a microporous support. This approach minimizes the use of organic solvents and can achieve high separation factors.

While specific studies detailing the use of this compound as the carrier in SLM systems are not widely available in the current literature, its demonstrated efficacy as a selective extractant for rare earth elements and other critical metals in liquid-liquid extraction suggests its high potential for SLM applications. The key to successful SLM operation is the stability of the liquid membrane, which depends on the properties of the support material, the carrier, and the diluent. The low aqueous solubility and high metal complexation ability of this compound are desirable characteristics for a carrier in an SLM system. Future research in this area could focus on immobilizing this compound in various polymeric supports to develop stable and selective SLMs for the recovery of valuable metals.

Chromatographic techniques offer high-resolution separations and are widely used for purification. The development of new stationary phases with specific selectivities is a continuous area of research.

Currently, there is a lack of published research on the direct use of this compound as a bonded stationary phase in high-performance liquid chromatography (HPLC) or other chromatographic methods. However, the concept of creating stationary phases functionalized with organophosphorus acids is established. nih.gov Such stationary phases can operate based on a combination of reversed-phase (due to the octyl group), π-π interactions (due to the phenyl group), and ion-exchange or chelation mechanisms (due to the phosphinic acid group). usf.edu The synthesis of silica (B1680970) or polymer particles functionalized with this compound could lead to novel stationary phases with unique selectivities for the separation of metal ions or polar organic compounds. This remains a promising area for future exploration in the field of separation science.

Catalytic Roles of Octyl Phenyl Phosphinic Acid and Its Complexes

Octyl(phenyl)phosphinic Acid as a Brønsted Acid Catalyst

The presence of a hydroxyl group attached to the phosphorus atom imparts Brønsted acidity to this compound. This acidity can be harnessed to catalyze a variety of organic transformations that are promoted by proton transfer.

While mechanistic studies specifically involving this compound as a catalyst are limited, the general mechanism of Brønsted acid catalysis by similar phosphorus-based acids is well understood. The catalytic cycle typically begins with the protonation of a substrate by the acid, which generates a more reactive, electrophilic intermediate. This activation enables the substrate to undergo transformations such as additions, rearrangements, or cyclizations. The catalyst is regenerated upon deprotonation in the final step of the reaction. The efficiency of such catalysts is often linked to their acidity (pKa value) and the steric environment around the acidic proton. For instance, aryl phosphinic acid-phosphoric acid catalysts have been designed to possess two different acidic sites, enhancing their catalytic performance in reactions like the hetero-Diels-Alder reaction nih.gov.

The catalytic activity of phosphorus-containing materials can also be influenced by factors such as the presence of water, which can affect the distribution and strength of acid sites chemrxiv.org. While more standard solid acids like zeolites can be inhibited by water, phosphorus-based catalysts can exhibit enhanced activity chemrxiv.org.

The solubility of this compound, influenced by its octyl group, suggests its potential application in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. The long alkyl chain of this compound could enhance its solubility in nonpolar organic solvents, making it suitable for a range of organic reactions.

For heterogeneous catalysis, the acid could be immobilized on a solid support. For example, phosphonate-functionalized carbon spheres have been developed as solid Brønsted acid catalysts for the valorization of bio-renewable compounds rsc.org. Similarly, this compound could be anchored to materials like silica (B1680970) or polymers to create a recyclable and easily separable catalyst. This approach combines the high activity and selectivity often associated with homogeneous catalysts with the practical advantages of heterogeneous systems.

The table below summarizes potential applications of Brønsted acid catalysts, which could be extended to this compound.

| Catalytic Application | Reaction Type | Potential Role of this compound |

| Esterification | Condensation | Protonation of the carboxylic acid to facilitate nucleophilic attack by the alcohol. |

| Friedel-Crafts Alkylation | Electrophilic Aromatic Substitution | Generation of a carbocation intermediate from an alkene or alcohol. |

| Pinacol Rearrangement | Rearrangement | Protonation of a diol to facilitate water elimination and subsequent alkyl migration. |

| Isomerization | Rearrangement | Protonation of a substrate to allow for the formation of a more stable isomer. |

Metal-Octyl(phenyl)phosphinic Acid Complexes in Catalytic Cycles

The phosphinyl group (P=O) of this compound can act as a ligand, coordinating to metal centers to form complexes. These metal-phosphinate complexes have the potential to act as catalysts, where the properties of the complex can be fine-tuned by modifying the ligand structure.

The design of ligands is crucial for controlling the activity and selectivity of metal-based catalysts. The octyl and phenyl groups on the phosphorus atom of this compound have distinct steric and electronic effects. The bulky octyl group can influence the coordination geometry around the metal center, potentially creating a specific environment that favors certain reaction pathways and enhances selectivity. The phenyl group, with its aromatic system, can influence the electronic properties of the phosphorus atom and, consequently, the metal center.

Monoalkyl phosphinic acids have been demonstrated as effective ligands in the synthesis of colloidal nanocrystals, where they form metal complexes with reactivity intermediate between that of carboxylates and phosphonates nih.govresearchgate.netresearchgate.net. This highlights their ability to coordinate with metal ions and influence reactivity, a key aspect of ligand design in catalysis. The synthesis of various n-alkyl phosphinic acids has been reported, indicating the feasibility of tuning the alkyl chain length to optimize catalytic performance nih.gov.

The study of reaction mechanisms involving metal-phosphinate complexes is essential for understanding and improving catalytic processes. While specific studies on the catalytic mechanisms of metal-octyl(phenyl)phosphinic acid complexes are not prevalent, research on related systems provides valuable insights. Transition metal complexes with phosphorus-containing ligands are widely used in catalysis, and their mechanisms often involve oxidative addition, reductive elimination, and migratory insertion steps acs.org.

The formation of metal-ligand bonds can activate substrates and facilitate bond-forming or bond-breaking processes. The nature of the phosphinic acid ligand would influence the stability and reactivity of key catalytic intermediates. For example, in palladium-catalyzed cross-coupling reactions, the ligand plays a critical role in the stability of the palladium catalyst and the rates of the catalytic cycle steps acs.org.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives of phosphinic acids have emerged as promising catalysts for enantioselective transformations.

The development of chiral Brønsted acids, particularly chiral phosphoric acids, has been a significant advancement in asymmetric organocatalysis rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net. These catalysts can create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other.

While there is no specific mention in the literature of chiral this compound, the principles of designing chiral phosphorus-based catalysts can be applied. A chiral center could be introduced into the octyl group or by creating a chiral phosphorus center. Such a chiral phosphinic acid could then be used as an organocatalyst or as a ligand for a metal in asymmetric catalysis. For example, chiral C2-symmetric phosphinic acids with perfluoroalkyl groups have been synthesized and applied as Brønsted acid catalysts in asymmetric Friedel-Crafts reactions, demonstrating higher enantioselectivity than the parent phosphoric acid acs.org.

The table below illustrates the types of asymmetric reactions where chiral phosphinic acid derivatives could potentially be applied.

| Asymmetric Reaction | Catalyst Type | Potential Role of Chiral this compound Derivative |

| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Enantioselective protonation and activation of the electrophile. |

| Mannich Reaction | Chiral Brønsted Acid | Control of the stereochemical outcome of the addition of an enolate to an imine. |

| Diels-Alder Reaction | Chiral Lewis Acid (Metal Complex) | Coordination to the dienophile to control the facial selectivity of the cycloaddition. |

| Hydrogenation | Chiral Ligand for Metal Catalyst | Creation of a chiral pocket around the metal center to induce enantioselectivity in hydrogen addition. |

The potential for this compound and its derivatives in catalysis is evident from the established catalytic chemistry of related organophosphorus compounds. Further research is needed to fully explore and realize these possibilities.

Integration of Octyl Phenyl Phosphinic Acid in Functional Materials and Polymer Science

Incorporation into Polymeric Matrices for Enhanced Material Properties

The integration of octyl(phenyl)phosphinic acid and similar organophosphorus compounds into polymer matrices is a key strategy for developing materials with superior properties. These compounds can be incorporated either as additives or as reactive monomers copolymerized into the polymer backbone. mdpi.com

Organophosphorus compounds are widely recognized as effective flame retardants for a variety of polymers. mdpi.com Their mechanism of action can occur in either the condensed phase, the gas phase, or both. In the condensed phase, phosphorus-containing flame retardants can promote the formation of a protective char layer on the polymer surface during combustion. nih.govnist.gov This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds. nih.gov The thermal decomposition of phosphinic acids can lead to the formation of phosphoric acid, which acts as a catalyst in the dehydration process of the polymer, further enhancing char formation. mdpi.comwordpress.com

When incorporated into polymers, compounds like this compound can contribute to flame retardancy through these mechanisms. The phenyl group can enhance charring tendencies, while the phosphorus component interferes with the combustion cycle. Research on various phosphorus-containing flame retardants has shown their efficacy in polymers such as polyesters, polyamides, and polycarbonates. mdpi.com

Table 1: General Mechanisms of Phosphorus-Based Flame Retardants

| Phase of Action | Mechanism | Outcome |

| Condensed Phase | Catalyzes dehydration of the polymer, promotes cross-linking. | Formation of a protective, insulating carbonaceous char layer. nih.govnist.gov |

| Gas Phase | Releases phosphorus-containing radicals (e.g., PO•, HPO•). | Scavenges high-energy H• and OH• radicals in the flame, interrupting the exothermic combustion process. nist.gov |

The phosphinic acid functional group is an effective ligand for a wide range of metal ions, making organophosphorus compounds valuable in separation science. nih.govmdpi.com Polymeric materials functionalized with phosphinic acid groups are used as selective sorbents for the recovery and separation of metal ions from aqueous solutions. researchgate.net These polymer-supported reagents offer advantages over traditional solvent extraction methods by simplifying the separation process and minimizing the use of organic solvents. nih.govmdpi.com

This compound (OPPA) has been specifically investigated for its efficiency in extracting rare earth elements (REEs). A study on the extraction of yttrium(III) from a hydrochloric acid medium demonstrated that OPPA forms a neutral species of the type Y(HA₂)₃ in the organic phase. epa.gov The extraction efficiency for various rare earths was found to increase with the atomic number of the element. epa.gov This selectivity is crucial for separating individual REEs from complex mixtures. The incorporation of such functionalities into a solid polymer backbone creates sorbents that can be packed into columns for continuous separation processes. researchgate.netresearchgate.net

Table 2: Extraction of Rare Earth Elements (REEs) using this compound (OPPA)

| Feature | Finding | Reference |

| Extraction Mechanism | Formation of a neutral Y(HA₂)₃ complex in the organic phase. | epa.gov |

| Extraction Constant (log Kex) | 3.2 for Y(III) extraction. | epa.gov |

| Thermodynamics | Exothermic reaction (ΔH = -16 kJ/mol), extraction decreases with increasing temperature. | epa.gov |

| REE Extraction Trend | La < Ce < Pr < Nd < Sm < Eu < Gd < Tb < Dy < Ho < Er < Tm < Yb < Lu | epa.gov |

Surface Modification and Functionalization using this compound

The ability of the phosphinic acid group to form strong bonds with metal and metal oxide surfaces makes this compound an excellent candidate for surface modification applications. utwente.nlresearchgate.net

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Phosphonic and phosphinic acids are known to form robust and densely packed SAMs on a variety of metal oxide surfaces, such as aluminum oxide, titanium oxide, and silicon oxide. utwente.nlresearchgate.netnih.gov The phosphinic acid headgroup of this compound can chemisorb onto the oxide surface, forming strong P-O-Metal bonds. researchgate.net

Once anchored, the octyl and phenyl tails orient themselves away from the surface. The intermolecular van der Waals interactions between these organic chains drive the formation of a highly ordered, quasi-crystalline monolayer. These SAMs can dramatically alter the surface properties of the substrate, such as its wettability, adhesion, and corrosion resistance. rsc.org The stability and quality of phosph(on)ate-based SAMs are often superior to those formed from alkanoic acids. utwente.nl

Improving the adhesion between dissimilar materials, such as a polymer and a metal or an inorganic filler, is critical in the manufacturing of composites and coatings. nih.gov Surface modification is a key strategy to enhance these interfacial properties. sae.orgpageplace.de this compound can function as an adhesion promoter or coupling agent.

Formation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites where organic and inorganic components are integrated at the molecular or nanometer scale. nih.govmdpi.com This intimate mixing allows for the creation of materials with novel properties that combine the advantages of both components, such as the mechanical strength and thermal stability of an inorganic phase with the flexibility and processability of an organic polymer. researchgate.netnih.gov

This compound can serve as a versatile molecular linker in the synthesis of these hybrid materials. The phosphinic acid group can react with or coordinate to inorganic precursors (e.g., metal alkoxides in a sol-gel process) to form a covalent or coordinative bond with the resulting inorganic network (like silica (B1680970) or titania). mdpi.comnih.gov Simultaneously, the organic tails can be designed to be compatible with or even participate in the polymerization of an organic matrix. This approach allows for precise control over the structure and properties of the final hybrid material at the nanoscale. researchgate.net

Role in Responsive and Adaptive Material Systems

The incorporation of this compound into polymer structures is a key strategy for developing advanced responsive and adaptive materials. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH and temperature. The unique chemical characteristics of this compound, namely its acidic phosphinic acid group and the hydrophobic octyl and phenyl groups, make it a versatile functional monomer for imparting these responsive behaviors.

The primary mechanism behind the pH-responsiveness of polymers containing this compound lies in the ionization of the phosphinic acid group. Phosphinic acids are known to be relatively strong acids, with a pKa value of approximately 1.2. mdpi.com In a polymer system, the pendant this compound groups will be deprotonated at pH values above their effective pKa, leading to a net negative charge along the polymer backbone. This introduction of anionic charges results in electrostatic repulsion between the polymer chains, causing the polymer to swell or change its conformation. wikipedia.org Conversely, at low pH (below the pKa), the phosphinic acid groups are protonated and neutral, reducing the electrostatic repulsion and causing the polymer to collapse or become more hydrophobic. This reversible swelling-deswelling behavior is a hallmark of pH-responsive polymers and is critical for applications such as controlled drug delivery and sensors.